molecular formula C19H25N3O5S B2557884 Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868965-13-3

Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2557884
CAS No.: 868965-13-3
M. Wt: 407.49
InChI Key: GNNKYEMAAYHWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (hereafter referred to as the target compound) features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at the 2-position with a 4-ethyl-2,3-dioxopiperazine-linked acetamido group and an ethyl ester at the 3-position. This structural complexity distinguishes it from simpler derivatives, influencing its physicochemical properties and biological interactions.

Synthetically, the compound is derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common precursor for tetrahydrobenzo[b]thiophene derivatives ().

Properties

IUPAC Name

ethyl 2-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-3-21-9-10-22(18(25)17(21)24)11-14(23)20-16-15(19(26)27-4-2)12-7-5-6-8-13(12)28-16/h3-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNKYEMAAYHWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, including a benzo[b]thiophene core and a piperazine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₄S. The compound's structure can be broken down into several key components:

  • Benzo[b]thiophene Core : This aromatic system is known for various biological activities.
  • Piperazine Moiety : Often associated with neuroactive compounds and pharmaceuticals.
  • Acetamido Group : Enhances solubility and may influence bioactivity.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells. In vitro studies reported an IC50 range from 23.2 to 49.9 μM for several derivatives of related compounds, indicating promising activity against malignancies .

Table 1: Cytotoxic Effects of Related Compounds

Compound NameIC50 (μM)Cancer Cell Line
Compound A23.2MCF-7 (Breast)
Compound B49.9HeLa (Cervical)
Ethyl Compound52.9A549 (Lung)

The proposed mechanisms by which this compound exerts its effects include:

  • Induction of Apoptosis : Similar compounds have been noted to induce apoptosis in cancer cells through various pathways.
  • Target Interaction : Interaction studies suggest that the compound may bind to specific biological targets involved in cell proliferation and survival.

Other Biological Activities

Beyond its anticancer potential, this compound may exhibit additional biological activities:

  • Antimicrobial Properties : Compounds with structural similarities have shown antimicrobial effects against various pathogens .
  • Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with enzymes critical for disease processes.

Study 1: In Vitro Evaluation of Antitumor Activity

A study conducted on the efficacy of the compound against breast cancer cells demonstrated significant growth inhibition compared to control groups treated with standard chemotherapeutics like Doxorubicin . The results indicated that the compound could serve as a lead molecule for further development.

Study 2: Structural Activity Relationship

Research into the structure-activity relationship (SAR) of related compounds highlighted that modifications in the piperazine ring significantly influenced biological activity. For instance, derivatives with additional functional groups showed enhanced potency against cancer cell lines .

Scientific Research Applications

Anticancer Potential

Preliminary studies suggest that ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. Its potential as an anticancer agent has been highlighted due to its ability to induce apoptosis in cancer cells. For instance:

  • Breast Cancer : Compounds with similar structures have shown promising activity against breast cancer cells due to their apoptotic effects.

Antibacterial Activity

Research indicates that derivatives of this compound may also possess antibacterial properties. The synthesis of related compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably:

  • Gram-negative Inhibition : Some analogues exhibited exceptional activity against strains such as Pseudomonas aeruginosa, indicating potential for developing new antibiotics .

Case Studies

Several case studies have documented the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A study demonstrated that derivatives induced significant apoptosis in breast cancer cell lines through mitochondrial pathways.
  • Antibacterial Efficacy Study : Another research highlighted the effectiveness of related compounds against multi-drug resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related derivatives (Table 1), focusing on substituents, synthesis yields, and physical properties.

Table 1: Comparative Analysis of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name Substituent Group Key Functional Groups Yield (%) Melting Point (°C) Spectral Data (IR, cm⁻¹) Reference
Target Compound 4-Ethyl-2,3-dioxopiperazine 2×C=O (dioxopiperazine), NH (amide), ester N/A N/A ~1724 (ester C=O), ~1662 (amide C=O), ~1597 (C=N)
IIIb () 4-Benzylpiperazine NH (amide), NH2 (carboxamide), ester 80 200–202 3222 (NH), 1724 (ester C=O), 1662 (amide C=O)
5b () 4-(Pyridin-2-yl)piperazine C=N (pyridine), ester 70 189–191 1724 (ester C=O), 1662 (amide C=O), 1597 (C=N)
IIIe () 4-Benzylpiperidine NH (amide), ester 65 80–82 1724 (ester C=O), 1662 (amide C=O)
3a-3k () Cyano-3-(substituted phenyl)acrylamido CN, C=C (acrylamido), ester 72–94 N/A 2210 (C≡N), 1724 (ester C=O), 1660 (amide C=O)
6o () 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl OH (phenolic), ester 22 N/A 1777 (ester C=O), 1724 (amide C=O)

Key Observations:

Substituent Complexity and Yield: The target compound’s 4-ethyl-2,3-dioxopiperazine group likely reduces synthetic yields compared to simpler derivatives like IIIb (80%) or 5b (70%) due to steric hindrance and multi-step coupling requirements. Notably, acrylamido derivatives (3a-3k) achieve higher yields (72–94%) via Knoevenagel condensation (). The phenolic derivative 6o (22% yield) demonstrates that electron-rich substituents (e.g., hydroxyl groups) may complicate purification ().

Melting Points and Crystallinity :

  • Piperazine-containing derivatives (IIIb, 5b) exhibit higher melting points (>180°C) compared to piperidine analogs (IIIe, 80–82°C), attributed to stronger intermolecular hydrogen bonding from NH groups (). The target compound’s dioxopiperazine moiety may further elevate its melting point, though data are unavailable.

Spectral Characteristics: IR spectra for all compounds show strong ester C=O stretches (~1724 cm⁻¹). The target compound’s dioxopiperazine introduces additional C=O peaks (~1662 cm⁻¹), overlapping with amide signals (). Cyano derivatives (3a-3k) exhibit distinct C≡N stretches (~2210 cm⁻¹) ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.